Anthracene, 9-dodecyltetradecahydro-

Description

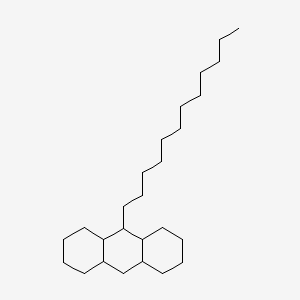

Anthracene, 9-dodecyltetradecahydro- (C₂₆H₄₈, MW 360.70) is a highly hydrogenated anthracene derivative featuring a saturated anthracene core (tetradecahydro, indicating 14 added hydrogens) and a dodecyl (C₁₂H₂₅) substituent at the 9-position . This structural modification confers significant hydrophobicity and reduced aromaticity compared to parent anthracene (C₁₄H₁₀, MW 178.23). The compound is likely isolated from coal tar derivatives via subcritical extraction processes, as evidenced by its presence in coal tar slag extracts .

Properties

CAS No. |

55401-75-7 |

|---|---|

Molecular Formula |

C26H48 |

Molecular Weight |

360.7 g/mol |

IUPAC Name |

9-dodecyl-1,2,3,4,4a,5,6,7,8,8a,9,9a,10,10a-tetradecahydroanthracene |

InChI |

InChI=1S/C26H48/c1-2-3-4-5-6-7-8-9-10-11-20-26-24-18-14-12-16-22(24)21-23-17-13-15-19-25(23)26/h22-26H,2-21H2,1H3 |

InChI Key |

QQGXTQQJKOBQFA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1C2CCCCC2CC3C1CCCC3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Core Structure and Hydrogenation

| Compound Name | Molecular Formula | Molecular Weight | Hydrogenation Degree | Key Substituents |

|---|---|---|---|---|

| Anthracene, 9-dodecyltetradecahydro- | C₂₆H₄₈ | 360.70 | Tetradecahydro (14 H) | 9-Dodecyl |

| Phenanthrene, 9-dodecyltetradecahydro- | C₂₆H₄₈ | 360.70 | Tetradecahydro | 9-Dodecyl |

| Tetradecahydroanthracene | C₁₄H₂₄ | 192.34 | Tetradecahydro | None |

| 9,10-Dihydroanthracene | C₁₄H₁₂ | 180.25 | Dihydro (2 H) | None |

| 9,10-Dimethylanthracene | C₁₆H₁₄ | 206.28 | Non-hydrogenated | 9- and 10-Methyl |

Key Observations :

- Hydrogenation Impact: The tetradecahydro core in 9-dodecyltetradecahydro-anthracene eliminates aromatic conjugation, reducing reactivity in π-π interactions compared to partially hydrogenated (e.g., 9,10-dihydroanthracene) or non-hydrogenated analogs (e.g., 9,10-dimethylanthracene) .

- Alkyl Chain Effects: The dodecyl group enhances lipophilicity, increasing solubility in non-polar solvents. This contrasts with methyl-substituted derivatives like 9,10-dimethylanthracene, which retain moderate volatility and are used as analytical standards in chromatography .

Physical and Chemical Properties

- Vapor Pressure : The long dodecyl chain in 9-dodecyltetradecahydro-anthracene drastically reduces volatility compared to brominated anthracenes (e.g., 9-bromoanthracene, ΔH sublimation ≈ 100.9 kJ·mol⁻¹) .

- Stereochemical Variants : Tetradecahydroanthracene exhibits stereoisomerism (e.g., 4aR,8aR,9aR,10aS vs. 4aα,8aβ configurations), which influence melting points and crystalline packing . However, stereochemical data for the 9-dodecyl derivative remain unreported.

- Thermal Stability: Hydrogenation generally increases thermal stability. For example, tetradecahydroanthracene derivatives decompose at higher temperatures than non-hydrogenated anthracenes .

Reactivity and Functionalization

- Diels-Alder Reactivity: The saturated core of 9-dodecyltetradecahydro-anthracene limits participation in Diels-Alder reactions, unlike ethanoanthracene derivatives (e.g., 9-(2-nitrovinyl)-9,10-ethanoanthracene), which retain diene functionality .

- Substitution Patterns : The dodecyl chain may sterically hinder electrophilic substitution at the anthracene core, contrasting with smaller substituents (e.g., nitroethyl or acetoxy groups) in other derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 9-substituted anthracene derivatives, such as 9-dodecyltetradecahydroanthracene?

- Methodological Answer : The synthesis of 9-substituted anthracenes typically involves alkylation or coupling reactions. For example, Clark et al. (1956) developed a method for 9,10-disubstituted anthracenes using Friedel-Crafts alkylation or nucleophilic substitution under controlled conditions . Derivatives like 9-(4-dimethylaminophenyl)anthracene are synthesized via Suzuki-Miyaura cross-coupling, requiring palladium catalysts and inert atmospheres to achieve high yields . Key challenges include regioselectivity and purification, often addressed via column chromatography or recrystallization.

Q. How is the purity and structural integrity of 9-substituted anthracene derivatives validated in academic research?

- Methodological Answer : Characterization relies on nuclear magnetic resonance (NMR) for substituent positioning, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight confirmation . For example, [(anthracen-9-yl)methyl]amine hydrochloride derivatives are analyzed using / NMR to verify amine functionalization and anthracene backbone integrity . Thermal stability is assessed via thermogravimetric analysis (TGA) under nitrogen atmospheres .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in thermodynamic data for anthracene derivatives in polymer systems?

- Methodological Answer : Limited thermodynamic data (e.g., dimer dissociation enthalpies) for functionalized anthracenes require combining UV-visible spectroscopy for kinetic studies and differential scanning calorimetry (DSC) for enthalpy measurements . For instance, UV-exposure experiments quantify dimer scission rates in crosslinked polymers, while DSC measures heat flow changes during thermal dissociation. Discrepancies arise from solvent interactions or side reactions; thus, control experiments in inert matrices (e.g., polystyrene) are recommended .

Q. How can statistical experimental design optimize synthesis conditions for complex anthracene derivatives?

- Methodological Answer : Box-Behnken design (BBD) or central composite design (CCD) can systematically vary parameters like reaction time, temperature, and reagent ratios to minimize byproducts. For example, BBD was applied to optimize PAH formation in food samples by adjusting cooking time and fat content, achieving a detection limit of 0.4 µg/kg for benzo[a]anthracene . Adapting this to anthracene synthesis could identify critical factors (e.g., catalyst loading, solvent polarity) and reduce trial-and-error approaches.

Q. What computational models predict solubility and phase behavior of anthracene derivatives under extreme conditions?

- Methodological Answer : The Peng-Robinson equation of state (PR-EOS) effectively models anthracene solubility in supercritical CO, validated against experimental data at 423–448 K and 9.6–22 MPa . For hydrophobic derivatives like 9-dodecyltetradecahydroanthracene, molecular dynamics (MD) simulations incorporating Hansen solubility parameters can predict miscibility in polymer matrices. Experimental validation via dynamic solubility measurements under high pressure is critical .

Q. How do photophysical properties of 9-substituted anthracenes influence their utility in organic electronics?

- Methodological Answer : Derivatives with electron-donating groups (e.g., dimethylamino) exhibit redshifted fluorescence, enabling applications in organic light-emitting diodes (OLEDs). Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, while cyclic voltammetry measures HOMO-LUMO gaps. For example, 9-(4-dimethylaminophenyl)anthracene shows a 480 nm emission peak, making it suitable as a blue-emitting layer . Stability under UV irradiation is assessed via accelerated aging tests in controlled environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.